molecular formula C13H20N2O B14384809 1-Phenyl-1,3-dipropan-2-yl-urea CAS No. 87931-27-9

1-Phenyl-1,3-dipropan-2-yl-urea

Cat. No.: B14384809
CAS No.: 87931-27-9
M. Wt: 220.31 g/mol
InChI Key: IDPHRRSZASMESN-UHFFFAOYSA-N
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Description

1-Phenyl-1,3-dipropan-2-yl-urea is an organic compound with the molecular formula C13H20N2O It is a derivative of urea, featuring a phenyl group and two propan-2-yl groups attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1,3-dipropan-2-yl-urea can be synthesized through several methods. One common approach involves the reaction of aniline with urea under reflux conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1,3-dipropan-2-yl-urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions can occur at the phenyl ring or the urea moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Carbonyl compounds.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-Phenyl-1,3-dipropan-2-yl-urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-1,3-dipropan-2-yl-urea involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-1,3-dipropan-2-yl-urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of phenyl and propan-2-yl groups makes it versatile for various applications.

Properties

CAS No.

87931-27-9

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-phenyl-1,3-di(propan-2-yl)urea

InChI

InChI=1S/C13H20N2O/c1-10(2)14-13(16)15(11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,16)

InChI Key

IDPHRRSZASMESN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N(C1=CC=CC=C1)C(C)C

Origin of Product

United States

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